Ethyl 4-{5-oxo-4-[2-oxo-2-(phenylamino)ethyl]-3-[(thiophen-2-ylcarbonyl)amino]-2-thioxoimidazolidin-1-yl}benzoate
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Overview
Description
ETHYL 4-{4-(2-ANILINO-2-OXOETHYL)-5-OXO-3-[(2-THIENYLCARBONYL)AMINO]-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE is a complex organic compound with a unique structure that includes an imidazolidinyl group, a benzoate ester, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{4-(2-ANILINO-2-OXOETHYL)-5-OXO-3-[(2-THIENYLCARBONYL)AMINO]-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE typically involves multiple steps, including the formation of the imidazolidinyl core, the introduction of the thiophene group, and the esterification of the benzoate. Common reagents used in these steps include aniline derivatives, thiophene carboxylic acids, and various coupling agents. Reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The scalability of the synthesis is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{4-(2-ANILINO-2-OXOETHYL)-5-OXO-3-[(2-THIENYLCARBONYL)AMINO]-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE can undergo various types of chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The aniline and thiophene groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene group can yield thiophene sulfoxides, while reduction of the carbonyl groups can produce corresponding alcohols or amines.
Scientific Research Applications
ETHYL 4-{4-(2-ANILINO-2-OXOETHYL)-5-OXO-3-[(2-THIENYLCARBONYL)AMINO]-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ETHYL 4-{4-(2-ANILINO-2-OXOETHYL)-5-OXO-3-[(2-THIENYLCARBONYL)AMINO]-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The imidazolidinyl and thiophene groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-(2-ANILINO-2-OXOETHYL)BENZOATE: Shares the benzoate ester and aniline moiety but lacks the thiophene and imidazolidinyl groups.
ETHYL 4-({[(2-ANILINO-2-OXOETHYL)SULFANYL]ACETYL}AMINO)BENZOATE: Contains a similar core structure but with different substituents.
Uniqueness
ETHYL 4-{4-(2-ANILINO-2-OXOETHYL)-5-OXO-3-[(2-THIENYLCARBONYL)AMINO]-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the thiophene and imidazolidinyl groups distinguishes it from other similar compounds, potentially enhancing its reactivity and bioactivity.
Properties
Molecular Formula |
C25H22N4O5S2 |
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Molecular Weight |
522.6 g/mol |
IUPAC Name |
ethyl 4-[4-(2-anilino-2-oxoethyl)-5-oxo-2-sulfanylidene-3-(thiophene-2-carbonylamino)imidazolidin-1-yl]benzoate |
InChI |
InChI=1S/C25H22N4O5S2/c1-2-34-24(33)16-10-12-18(13-11-16)28-23(32)19(15-21(30)26-17-7-4-3-5-8-17)29(25(28)35)27-22(31)20-9-6-14-36-20/h3-14,19H,2,15H2,1H3,(H,26,30)(H,27,31) |
InChI Key |
FKLMIEMSUKMQNH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)NC(=O)C3=CC=CS3)CC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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